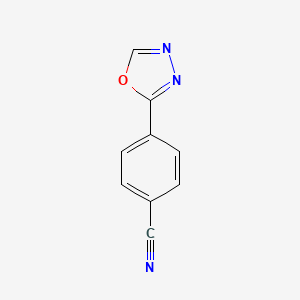

4-(1,3,4-oxadiazol-2-yl)benzonitrile

Description

Historical Context and Evolution of 1,3,4-Oxadiazole (B1194373) Derivatives in Scientific Inquiry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov This structural motif is not found in nature, but its synthetic derivatives have become a cornerstone of medicinal chemistry and materials science. nih.gov Historically, the development of 1,3,4-oxadiazole chemistry has been driven by the search for new therapeutic agents. researchgate.net The oxadiazole ring is recognized as a bioisostere for carboxylic acids, esters, and carboxamides, meaning it can replace these groups in a molecule while maintaining or improving biological activity. nih.govresearchgate.net This property, combined with the ring's hydrolytic and metabolic stability, often leads to improved pharmacokinetic profiles for drug candidates. luxembourg-bio.com

Over the decades, scientific inquiry has revealed that compounds incorporating the 1,3,4-oxadiazole scaffold possess a remarkably broad spectrum of biological activities. researchgate.netijpsjournal.com Research has demonstrated their potential as antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. nih.govnih.gov Prominent examples of drugs that feature this scaffold include the antiretroviral medication Raltegravir® and the anticancer agent Zibotentan®. nih.gov

Beyond medicine, the unique electronic properties of the 1,3,4-oxadiazole ring have led to its use in materials science. nih.gov These derivatives are investigated for applications in organic light-emitting diodes (OLEDs), laser dyes, and as corrosion inhibitors, highlighting the versatility and continued evolution of research into this important heterocyclic system. nih.govresearchgate.net

The synthesis of these derivatives has also evolved significantly. Early methods often required harsh conditions, but a multitude of more efficient and environmentally benign synthetic routes have since been developed. luxembourg-bio.com Common strategies include the cyclodehydration of 1,2-diacylhydrazines, the oxidative cyclization of N-acylhydrazones, and reactions of acid hydrazides with various reagents like carbon disulfide or orthoesters. nih.govnih.gov

Significance of Benzonitrile (B105546) Moiety in Advanced Organic Synthesis and Molecular Design

Benzonitrile, a simple aromatic organic compound consisting of a benzene (B151609) ring attached to a cyano group, is a fundamental building block in modern organic synthesis. rsc.org Its significance lies in its versatility as both a precursor and a solvent. The cyano group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring and serves as a key functional handle for a wide array of chemical transformations.

In advanced synthesis, benzonitrile is a crucial precursor for a variety of more complex molecules. It is widely used in the industrial synthesis of benzoguanamine, a derivative of melamine (B1676169) used in protective coatings and molding resins. rsc.org Furthermore, it serves as a starting material for producing benzamides, which are important structural components in many pharmaceuticals. rsc.org

The benzonitrile unit is also valued in coordination chemistry. It can form labile coordination complexes with transition metals, such as palladium(II) chloride bis(benzonitrile). rsc.org These complexes are soluble in organic solvents and the benzonitrile ligands can be easily displaced by stronger ligands, making them highly useful as synthetic intermediates in catalysis and organometallic chemistry. rsc.org The ability to participate in cycloaddition reactions further extends its utility in constructing complex heterocyclic systems. acs.org This reactivity is central to molecular design, allowing chemists to incorporate the rigid, planar phenyl ring and the reactive nitrile functionality into larger, more complex molecular architectures.

Rationale for the Integrated Investigation of the 4-(1,3,4-Oxadiazol-2-yl)benzonitrile Chemical Scaffold

The rationale for the focused investigation of the this compound scaffold is rooted in the principle of molecular hybridization. This approach involves combining two or more pharmacophores or functional moieties to create a new molecule with potentially enhanced or novel properties. In this specific scaffold, the well-documented biological and material properties of the 1,3,4-oxadiazole ring are integrated with the synthetic versatility and electronic characteristics of the benzonitrile group.

The 1,3,4-oxadiazole moiety is known for its metabolic stability and its role as a key component in a wide range of biologically active compounds. researchgate.netluxembourg-bio.com The benzonitrile group, with its strong electron-withdrawing nature and its utility as a synthetic handle, provides a means to modulate the electronic properties of the entire molecule and serves as an attachment point for further functionalization.

A significant driver for the investigation of this integrated scaffold comes from its potential application in drug discovery. For instance, derivatives of the closely related structure, 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide (B13621728), have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) I and II, which are important targets for treating conditions like acute mountain sickness. nih.gov This suggests that the 4-(1,3,4-oxadiazol-2-yl)phenyl core is a promising framework for designing enzyme inhibitors. The nitrile group in this compound can act as a hydrogen bond acceptor or be further transformed into other functional groups, offering a pathway to fine-tune interactions with biological targets.

Overview of Key Research Avenues and Methodological Approaches for this compound

Research into this compound and its derivatives primarily focuses on synthetic methodology development and exploration of its potential in medicinal chemistry and materials science.

Key Research Avenues:

Medicinal Chemistry: A primary avenue of research is the design and synthesis of novel therapeutic agents. Building on findings from related structures, this scaffold is being explored for its potential as an inhibitor of various enzymes, such as carbonic anhydrases. nih.gov The goal is to develop lead compounds for conditions where these enzymes play a critical role.

Materials Science: The conjugated system formed by the phenyl ring and the oxadiazole heterocycle suggests potential applications in optoelectronics. Research in this area would focus on synthesizing derivatives and characterizing their photophysical properties for potential use in OLEDs or as fluorescent probes.

Methodological Approaches: The synthesis of the this compound scaffold can be achieved through established methods for 1,3,4-oxadiazole formation, starting from benzonitrile-containing precursors.

Cyclization Reactions: A common approach involves the use of 4-cyanobenzohydrazide (B1580726) as a key intermediate. This hydrazide can be reacted with various reagents to form the oxadiazole ring. For example, reaction with an acid chloride followed by cyclodehydration (often using agents like phosphorus oxychloride) yields the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Microwave-Assisted Synthesis: Modern synthetic approaches utilize microwave-assisted organic synthesis to accelerate reaction times and improve yields. A notable method involves the [3+2] annulation of heteroaryl carbonitriles (such as 4-cyanobenzonitrile derivatives) with arylhydrazides, which can lead to the formation of 1,3,4-oxadiazoles under metal-free and atom-economical conditions. acs.org

Oxidative Cyclization: Another important route is the oxidative cyclization of N-acylhydrazones, which can be prepared from 4-cyanobenzohydrazide and an appropriate aldehyde. organic-chemistry.org Various oxidizing agents can be employed to facilitate this transformation.

Below is a table summarizing common synthetic precursors and reagents for forming 1,3,4-oxadiazole rings, which are applicable to the synthesis of the target compound.

| Starting Material Class | Key Intermediate | Common Reagent for Cyclization | Reference |

| Carboxylic Acids / Acid Chlorides | 4-Cyanobenzohydrazide | Another Carboxylic Acid or Acid Chloride, followed by a dehydrating agent (e.g., POCl₃) | nih.gov |

| Aldehydes | N'-Aryl-4-cyanobenzohydrazonoyl chloride | N/A (Forms acylhydrazone intermediate for oxidative cyclization) | organic-chemistry.org |

| Carbonitriles | 4-Cyanobenzonitrile | Arylhydrazide (Microwave-assisted) | acs.org |

| Orthoesters | 4-Cyanobenzohydrazide | Triethyl orthoformate | mdpi.com |

The characterization of newly synthesized compounds typically involves a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their chemical structures. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3,4-oxadiazol-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAAKLFBYMIAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Reaction Pathways for 4 1,3,4 Oxadiazol 2 Yl Benzonitrile

Retrosynthetic Analysis and Precursor Design for 4-(1,3,4-Oxadiazol-2-yl)benzonitrile

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into readily available starting materials. For this compound, the primary disconnections are made across the bonds forming the 1,3,4-oxadiazole (B1194373) ring.

One common retrosynthetic approach involves breaking the C-O and C-N bonds of the oxadiazole ring, leading back to a 1,2-diacylhydrazine intermediate. nih.gov This intermediate can be further disconnected into two simpler precursors: a benzonitrile-containing acyl component and a hydrazine (B178648) derivative. This strategy identifies key precursors such as 4-cyanobenzoic acid or its derivatives (like esters or acid chlorides) and a suitable acylhydrazide. For instance, reacting 4-cyanobenzoyl hydrazide with an appropriate acid chloride or anhydride (B1165640) would form the necessary diacylhydrazine. nih.govlongdom.org

A second major pathway involves the oxidative cyclization of an N-acylhydrazone. researchgate.net Retrosynthetically, this means disconnecting the C-O bond and a formal double bond within the ring, leading to an N-acylhydrazone. This intermediate is derived from the condensation of an aldehyde with an acid hydrazide. For the target molecule, this translates to precursors like 4-cyanobenzaldehyde (B52832) and an appropriate hydrazide, or alternatively, a simple aldehyde and 4-cyanobenzoyl hydrazide.

These analyses point to a small pool of crucial starting materials, primarily derivatives of 4-cyanobenzoic acid (the acid itself, 4-cyanobenzoyl chloride, or 4-cyanobenzoyl hydrazide) and simple reagents like hydrazine, orthoesters, or various aldehydes. researchgate.netresearchgate.net

Conventional and Innovative Approaches for 1,3,4-Oxadiazole Ring Formation

The construction of the 1,3,4-oxadiazole core is the cornerstone of the synthesis. Numerous methods have been developed, ranging from classical dehydration reactions to modern catalyzed protocols.

One of the most established and widely used methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govresearchgate.net This reaction typically involves heating the diacylhydrazine intermediate with a strong dehydrating agent. The intermediate itself is commonly prepared in situ or isolated from the reaction of an acid hydrazide with a carboxylic acid, acid chloride, or anhydride. nih.govnih.gov

Commonly employed dehydrating agents include:

Phosphorus oxychloride (POCl₃) nih.govnih.gov

Thionyl chloride (SOCl₂) nih.gov

Phosphorus pentoxide (P₂O₅) nih.gov

Triflic anhydride nih.gov

Polyphosphoric acid nih.gov

For the synthesis of this compound, a typical procedure would involve reacting 4-cyanobenzoyl hydrazide with a second carboxylic acid derivative, followed by cyclization with an agent like phosphorus oxychloride. nih.gov The reaction of a carboxylic acid directly with an acid hydrazide in the presence of POCl₃ is a common one-pot variant. longdom.org

Table 1: Examples of Cyclodehydration Agents for 1,3,4-Oxadiazole Synthesis

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux, 6-7 hours | nih.gov |

| Thionyl Chloride (SOCl₂) | Varies | nih.gov |

| Polyphosphoric Acid (PPA) | Varies | nih.gov |

| Silica-supported Dichlorophosphate | Microwave irradiation, solvent-free | nih.gov |

Oxidative cyclization of N-acylhydrazones offers a powerful alternative for constructing the 1,3,4-oxadiazole ring. researchgate.netasianpubs.org This method begins with the condensation of an aldehyde with an acid hydrazide to form an N-acylhydrazone, which is then cyclized in the presence of an oxidizing agent. nih.gov

A variety of oxidizing systems have been developed to facilitate this transformation, including:

Halogen-based reagents: Bromine (Br₂) in acetic acid and N-chlorosuccinimide (NCS) are effective. nih.govjchemrev.com Iodine, in the presence of a base like potassium carbonate, also promotes the cyclization of crude acylhydrazones in a transition-metal-free process. jchemrev.comorganic-chemistry.org

Hypervalent iodine reagents: Reagents like PhI(OAc)₂ provide mild conditions for the cyclization. asianpubs.org

Metal-based oxidants: Ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used as an inexpensive and readily available oxidant, sometimes under solvent-free conditions. asianpubs.org Copper(II) triflate (Cu(OTf)₂) has been used to catalyze the oxidative coupling of N-arylidenearoylhydrazides. jchemrev.comorganic-chemistry.org

Other reagents: Chloramine-T and trichloroisocyanuric acid have also been successfully employed. nih.govjchemrev.com

For the target compound, this could involve reacting 4-cyanobenzaldehyde with a hydrazide, followed by oxidative cyclization, providing a direct route to the desired product architecture.

Table 2: Selected Oxidizing Agents for Acylhydrazone Cyclization

| Oxidizing Agent | Substrate | Key Features | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Semicarbazones/Benzoylhydrazones | Inexpensive, solvent-free option | asianpubs.org |

| Iodine (I₂) / K₂CO₃ | Acylhydrazones | Transition-metal-free | jchemrev.comorganic-chemistry.org |

| Copper(II) Triflate (Cu(OTf)₂) | N-arylidenearoylhydrazides | Catalytic, tolerates air and moisture | jchemrev.comorganic-chemistry.org |

| Chloramine-T | Acylhydrazones | Can be used with microwave irradiation | nih.govjchemrev.com |

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for forming C-C bonds. These can be strategically applied to the synthesis of this compound. The Suzuki-Miyaura coupling is particularly relevant. semanticscholar.orgresearchgate.net

Two primary strategies exist:

Coupling of an oxadiazole-containing boronic acid: A key intermediate, 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid, can be synthesized and subsequently coupled with a suitable aryl halide. mdpi.com For example, reacting 4-(hydrazinecarbonyl)phenylboronic acid pinacol (B44631) ester with triethyl orthoformate yields the 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid derivative. mdpi.com

Coupling of an oxadiazole halide with a benzonitrile (B105546) boronic acid: An alternative involves preparing a halogenated oxadiazole, such as 2-bromo-1,3,4-oxadiazole, and coupling it with 4-cyanophenylboronic acid. The synthesis of 2-(4-bromophenyl)-1,3,4-oxadiazole (B184417) and its subsequent conversion to the corresponding boronic acid has been demonstrated, showcasing the feasibility of this approach. mdpi.com

These methods benefit from the mild reaction conditions and broad functional group tolerance typical of palladium-catalyzed reactions, allowing for late-stage introduction of the benzonitrile moiety. semanticscholar.orgnih.gov The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial for optimizing the reaction. semanticscholar.orgnih.gov

The principles of click chemistry—high yields, stereospecificity, and simple reaction conditions—can be applied to the synthesis of 1,3,4-oxadiazoles. While not a classic azide-alkyne cycloaddition, several modern synthetic methods share these characteristics.

One such approach is the microwave-assisted [3+2] annulation of heteroaryl carbonitriles with arylhydrazides, which can lead to either 1,2,4-triazoles or 1,3,4-oxadiazoles depending on the electronic properties of the starting materials. acs.org This method is atom-economical, free of metals and external oxidants, and produces only water or ammonia (B1221849) as byproducts. acs.org

Another efficient method involves the reaction of N-isocyaniminotriphenylphosphorane with carboxylic acids, followed by a copper-catalyzed coupling, to yield 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org These "click-like" reactions represent an advancement towards more efficient and environmentally benign syntheses.

Strategies for Direct and Indirect Introduction of the Benzonitrile Functional Group

The benzonitrile group is a key pharmacophore and a versatile synthetic handle. Its introduction can be planned either directly onto a preformed ring system or indirectly by carrying it through the synthesis on a precursor molecule.

The most common and strategically sound approach is the indirect introduction of the benzonitrile group. This involves using a starting material that already contains the cyano group. Key precursors for this strategy include:

4-Cyanobenzoic acid: Can be converted to the corresponding acid chloride or ester, and subsequently to 4-cyanobenzoyl hydrazide, a crucial building block for cyclodehydration and oxidative cyclization reactions. nih.govnih.gov

4-Cyanobenzaldehyde: Serves as a precursor for N-acylhydrazones, which can be transformed into the oxadiazole ring via oxidative cyclization. asianpubs.org

4-Bromobenzonitrile: A versatile precursor for palladium-catalyzed cross-coupling reactions, such as the Rosenmund-von Braun reaction or Suzuki coupling, to attach the 4-cyanophenyl group to the heterocyclic core. atamanchemicals.comwikipedia.org

An alternative indirect route involves the transformation of another functional group into a nitrile in the final steps of the synthesis. For example, a nitro group can be reduced to an amine (e.g., using SnCl₂/NaBH₄), which can then be converted to the nitrile via the Sandmeyer reaction (diazotization followed by treatment with a cyanide salt). nih.gov The synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines from their nitro-analogs provides a template for this type of transformation. nih.gov

Direct introduction of a cyano group onto the phenyl ring of a pre-existing 2-phenyl-1,3,4-oxadiazole (B1361358) is less common and generally more challenging due to the need for specific activation of the aromatic ring.

Table 3: Precursors for Indirect Introduction of the Benzonitrile Group

| Precursor | Subsequent Reaction Type | Product | Reference |

|---|---|---|---|

| 4-Cyanobenzoic Acid | Cyclodehydration | 4-(5-R-1,3,4-oxadiazol-2-yl)benzonitrile | nih.gov |

| 4-Cyanobenzaldehyde | Oxidative Cyclization | 4-(5-R-1,3,4-oxadiazol-2-yl)benzonitrile | asianpubs.org |

| 4-Bromobenzonitrile | Rosenmund-von Braun / Suzuki Coupling | 4-(5-R-1,3,4-oxadiazol-2-yl)benzonitrile | mdpi.comatamanchemicals.com |

| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Reduction, then Sandmeyer Reaction | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)benzonitrile | nih.gov |

Optimization of Reaction Conditions and Enhanced Yields for this compound Synthesis

The efficient synthesis of this compound and related 1,3,4-oxadiazole derivatives is highly dependent on the careful optimization of reaction conditions. Researchers have systematically investigated various parameters to maximize product yields and minimize reaction times. A crucial step in many synthetic routes is the cyclodehydration of N,N'-diacylhydrazine precursors. The choice of the cyclodehydrating agent, solvent, and temperature plays a pivotal role in the success of this transformation.

One common approach involves screening different dehydrating agents. For instance, in the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, a structurally related class of compounds, various agents were tested to optimize the cyclization of the corresponding N'-alkanoyl-4-nitrobenzohydrazide. nih.gov Agents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) provided moderate to good yields, but diphosphorus (B173284) pentoxide (P₂O₅) in toluene (B28343) was identified as the superior reagent, affording the desired product in a high yield of 80% with a short reaction time. nih.gov This systematic optimization highlights the critical impact of the reagent on reaction efficiency.

The following interactive data table summarizes the optimization of the cyclization reaction for a model N,N'-diacylhydrazine, demonstrating the effect of different dehydrating agents on the product yield.

| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | POCl₃ | - | 100 | 1 | 75 |

| 2 | SOCl₂ | - | 80 | 3 | 78 |

| 3 | P₂O₅ | Toluene | 110 | 1 | 80 |

This table illustrates a representative optimization process for 1,3,4-oxadiazole synthesis, based on findings for structurally similar compounds. nih.gov

Furthermore, temperature is a critical variable. In an iodine-mediated oxidative cyclization to form oxadiazoles (B1248032) in a continuous flow system, varying the reaction temperature revealed that 100 °C was optimal, resulting in a 90% yield. beilstein-journals.org A decrease in temperature led to a slight decrease in yield, while an increase in temperature resulted in decomposition, even with short residence times in the flow reactor. beilstein-journals.org This demonstrates the fine balance required to achieve high conversion without promoting side reactions or product degradation. The optimization of reagent stoichiometry, such as the amount of iodine used as an oxidant, also proved crucial, with higher yields obtained when using a larger excess of the oxidizing agent. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Routes in the Production of Oxadiazole-Benzonitrile Hybrids

The integration of green chemistry principles into the synthesis of oxadiazole-benzonitrile hybrids and other heterocyclic compounds is a significant focus of modern chemical research. nih.gov These sustainable methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net

Several innovative techniques are being implemented that offer considerable advantages over conventional methods. researchgate.netnih.gov These include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat reaction mixtures, often leading to drastically reduced reaction times, increased yields, and purer products. researchgate.netresearchgate.net For example, the cyclization-oxidation of acyl hydrazones to form 1,3,4-oxadiazoles can be completed in as little as 25 minutes under microwave irradiation, whereas conventional reflux conditions may require 12 hours. nih.gov This method is atom-economical and can often be performed free of metals and external oxidants. acs.org

Ultrasound-Mediated Synthesis: The application of ultrasonic irradiation enhances reaction rates and product yields through a phenomenon known as acoustic cavitation. nih.gov This energy-efficient method is considered an eco-friendly process that can minimize waste. nih.gov Ultrasound has been successfully used in the synthesis of oxadiazole derivatives, providing better product yields (78–90%) in shorter reaction times compared to conventional heating methods that can take 15–20 hours. nih.gov

Photocatalysis: The use of visible light as a renewable energy source represents a key green strategy. researchgate.net Photoredox catalysis enables the cyclization reactions to proceed under mild conditions, often at room temperature, using air as a sustainable oxidant. researchgate.net This approach avoids the need for harsh reagents and high temperatures.

Use of Green Solvents and Catalysts: A major goal of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives. Water has been successfully used as a solvent for the one-step synthesis of oxadiazole derivatives, simplifying the reaction and purification processes. google.com Additionally, the development of catalyst-free reaction conditions or the use of recyclable heterogeneous catalysts contributes to the sustainability of the synthesis. nih.govresearchgate.net

Solvent-Free Reactions (Grinding): Mechanical grinding of reactants in the absence of a solvent is another effective green technique. This method, known as mechanochemistry, reduces waste and can lead to the formation of products with high purity. researchgate.net

The following table compares conventional and green synthetic approaches for the synthesis of oxadiazole derivatives, highlighting the advantages of sustainable methods.

| Feature | Conventional Methods | Green Synthetic Methods |

| Energy Source | Oil bath, heating mantle (reflux) | Microwave irradiation, ultrasonic waves, visible light |

| Reaction Time | Several hours to days (e.g., 10-20 hours) nih.gov | Minutes to a few hours (e.g., 25 minutes) nih.gov |

| Solvents | Often hazardous organic solvents (e.g., DMF, POCl₃) luxembourg-bio.comnih.gov | Water, ethanol, or solvent-free conditions nih.govgoogle.com |

| Reagents | Harsh and stoichiometric reagents (e.g., P₂O₅, SOCl₂) nih.gov | Catalytic amounts, air as oxidant, non-toxic catalysts researchgate.net |

| Yield | Variable, often moderate | Generally high to excellent (e.g., up to 93%) beilstein-journals.org |

| Waste Generation | Significant byproduct and solvent waste | Minimized waste, higher atom economy researchgate.netacs.org |

By embracing these green and sustainable routes, the chemical industry can produce valuable oxadiazole-benzonitrile hybrids while significantly reducing its environmental footprint. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 1,3,4 Oxadiazol 2 Yl Benzonitrile

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational characteristics of 4-(1,3,4-oxadiazol-2-yl)benzonitrile. The spectra are characterized by distinct vibrational modes corresponding to the nitrile, the 1,3,4-oxadiazole (B1194373) ring, and the benzene (B151609) ring.

Key vibrational frequencies for 1,3,4-oxadiazole derivatives have been identified through both experimental and theoretical studies. nih.gov For instance, the characteristic C=N stretching vibration within the oxadiazole ring typically appears in the range of 1625-1693 cm⁻¹. nanobioletters.com The C–O–C stretching of the heteroatom ring is often observed between 1050 and 1300 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected around 2917-2956 cm⁻¹. nanobioletters.com The prominent nitrile (C≡N) stretching frequency is a key feature, typically found in the region of 2220-2240 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | ~2956 | Benzonitrile (B105546) Ring |

| Nitrile C≡N Stretch | ~2230 | Benzonitrile Ring |

| Oxadiazole C=N Stretch | ~1625 | 1,3,4-Oxadiazole Ring |

| Aromatic C=C Stretch | ~1616 | Benzonitrile Ring |

| Oxadiazole C-O-C Stretch | ~1090 | 1,3,4-Oxadiazole Ring |

Note: The exact positions of these peaks can vary based on the molecular environment and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the para-substituted benzene ring typically appear as two distinct doublets in the aromatic region (δ 7.0-9.0 ppm). The integration of these signals would correspond to two protons each. The proton on the oxadiazole ring would appear as a singlet, typically at a downfield chemical shift.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear around δ 118 ppm. The quaternary carbon of the benzene ring attached to the nitrile group would be found near δ 112 ppm. The carbons of the 1,3,4-oxadiazole ring (C2 and C5) are typically observed in the range of δ 155-165 ppm. nanobioletters.comresearchgate.net The remaining carbons of the benzene ring would resonate in the aromatic region (δ 120-140 ppm).

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom | Type | Predicted Chemical Shift (δ ppm) | Notes |

| Aromatic CH | ¹H | 7.8 - 8.2 (doublet) | Protons ortho to oxadiazole |

| Aromatic CH | ¹H | 7.7 - 7.9 (doublet) | Protons ortho to nitrile |

| Oxadiazole CH | ¹H | ~9.0 (singlet) | Proton on the oxadiazole ring |

| C=N (Oxadiazole) | ¹³C | ~164 | Carbon adjacent to phenyl group |

| CH (Oxadiazole) | ¹³C | ~157 | Carbon with attached proton |

| Aromatic CH | ¹³C | ~133 | Carbons ortho to nitrile |

| Aromatic CH | ¹³C | ~128 | Carbons ortho to oxadiazole |

| C-CN (Aromatic) | ¹³C | ~114 | Quaternary carbon attached to CN |

| C≡N (Nitrile) | ¹³C | ~118 | Nitrile carbon |

Note: These are predicted values and can be influenced by the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the benzonitrile and oxadiazole rings, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the benzene ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of the carbon signals for each protonated carbon in the molecule by linking the ¹H and ¹³C spectra.

While solution-state NMR provides information on the molecule's dynamics in solution, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra in the solid state. These spectra can reveal information about molecular packing, polymorphism, and intermolecular interactions that are averaged out in solution. For heterocyclic isomers, ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test" to distinguish between structures based on C-N covalent bonds. iastate.edu

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which has a monoisotopic mass of 171.0433 g/mol . uni.lu This allows for the confirmation of its elemental composition, C₉H₅N₃O.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. The fragmentation of 1,3,4-oxadiazoles often involves the cleavage of the heterocyclic ring. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the nitrile group (CN), cleavage of the oxadiazole ring leading to fragments corresponding to benzonitrile and isocyanate species, or the loss of neutral molecules like HCN or CO. researchgate.netnih.gov

X-ray Crystallography for Single Crystal Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. This technique determines precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system formed by the benzene ring and the 1,3,4-oxadiazole ring. The extended conjugation between the aromatic and heterocyclic rings acts as a chromophore, influencing the absorption maxima (λmax). The position and intensity of these absorption bands can be influenced by the solvent polarity. nih.gov

Computational and Theoretical Chemistry Investigations of 4 1,3,4 Oxadiazol 2 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(1,3,4-oxadiazol-2-yl)benzonitrile. These methods model the molecule at the subatomic level to determine its electronic properties. A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater propensity for intramolecular charge transfer. nih.gov

For related 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as a phenyl ring, while the LUMO tends to be centered on the electron-deficient oxadiazole ring or other electron-withdrawing groups. ijopaar.comnih.gov In this compound, the HOMO is expected to be distributed over the benzonitrile (B105546) moiety, whereas the LUMO is likely concentrated on the oxadiazole ring, facilitating electron transfer processes crucial for its applications.

HOMO

LUMO

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules. mdpi.comresearchgate.net The B3LYP hybrid functional is one of the most common functionals used for this purpose, often paired with basis sets like 6-311G(d,p) or SVP, to obtain optimized molecular geometries and electronic properties. mdpi.comnih.gov

DFT calculations allow for the determination of the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy on the potential energy surface. These calculations provide key energetic data and global reactivity descriptors derived from HOMO and LUMO energies.

Table 1: Calculated Global Reactivity Descriptors for Representative 1,3,4-Oxadiazole Derivatives Data inferred from studies on similar compounds as direct data for this compound is not available.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -2.0 to -3.0 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 3.0 to 4.5 nih.gov |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 |

| Global Hardness (η) | (I - A) / 2 | 1.5 to 2.25 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 to 5.0 |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a higher level of theory for quantum chemical calculations. nahrainuniv.edu.iqukim.mk These methods are more computationally intensive than DFT but can yield more accurate results, especially for systems where electron correlation is critical. ukim.mk

The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 3-21G, 6-31G, and 6-311++G(d,p), are commonly employed. ukim.mknih.gov The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions (e.g., '++') is important for accurately describing the electronic distribution, particularly for molecules with heteroatoms and π-systems like this compound. For instance, studies on Diels-Alder reactions involving 1,3,4-oxadiazole have utilized RHF/6-31G and MP2/6-31G* levels of theory to locate transition structures and calculate activation energies with reasonable accuracy. ukim.mk

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the oxadiazole ring and the nitrogen of the nitrile group, highlighting these as the primary sites for electrophilic interaction. researchgate.net The hydrogen atoms on the phenyl ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the oxadiazole ring.

A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the two rings and calculating the energy at each step. This analysis reveals the most stable conformer(s) and the energy barriers to rotation. In many bi-aryl systems, a planar conformation is disfavored due to steric hindrance between ortho hydrogens, leading to a twisted ground-state geometry. For a related molecule, 4-(5-phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile, X-ray crystallography revealed a significant twist between the phenyl and benzonitrile rings. nih.gov For this compound, DFT calculations would likely show a non-planar (twisted) geometry as the global minimum, with a relatively low energy barrier for rotation, allowing for conformational flexibility at room temperature. The solvent environment can also influence conformational preference, with more polar solvents potentially stabilizing more polar conformers. rsc.org

Simulation of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A powerful application of computational chemistry is the simulation of spectroscopic data, which can be compared with experimental results to validate the computed structure and electronic properties.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Theoretical chemical shifts are often calculated for the optimized geometry and then compared to experimental spectra, usually showing a good linear correlation. researchgate.netnih.gov Discrepancies between calculated and experimental shifts can provide insights into solvent effects or dynamic processes. researchgate.net

Vibrational Frequencies (IR & Raman): Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.govresearchgate.net These calculations predict the frequencies and intensities of vibrational modes. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net The comparison with experimental FT-IR and FT-Raman spectra aids in the assignment of complex vibrational bands. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Representative 1,3,4-Oxadiazole Derivatives Data is based on published values for closely related structures.

| Spectroscopic Data | Characteristic Signal | Typical Experimental Range | Typical Calculated Range (Scaled) |

|---|---|---|---|

| 13C NMR (δ, ppm) | Oxadiazole C=N | 163 - 168 ppm nih.gov | Correlates well with experiment |

| Aromatic Carbons | 110 - 140 ppm nih.gov | Correlates well with experiment | |

| Nitrile Carbon (C≡N) | ~118 ppm | Correlates well with experiment | |

| 1H NMR (δ, ppm) | Aromatic Protons | 7.5 - 8.5 ppm mdpi.com | Correlates well with experiment |

| IR Frequencies (cm-1) | C=N Stretch (Oxadiazole) | 1600 - 1650 cm-1mdpi.com | 1600 - 1650 cm-1 |

| C-O-C Stretch (Oxadiazole) | 1000 - 1100 cm-1researchgate.net | 1000 - 1100 cm-1 | |

| C≡N Stretch (Nitrile) | 2220 - 2240 cm-1 | 2220 - 2240 cm-1 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational changes, and interactions with their environment, such as a solvent. researchgate.netnih.gov In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion, using a force field to describe the intramolecular and intermolecular forces.

For this compound, MD simulations can be used to:

Analyze its solvatochromic behavior by modeling its interactions with explicit solvent molecules (e.g., water, acetonitrile, DMSO).

Study its rotational and translational diffusion in different media.

Investigate the stability of its different conformers in solution.

Simulate its interaction with biological macromolecules, such as enzymes or receptors, to understand its potential as a drug candidate. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's structure from a reference structure over time, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual atoms around their average positions. These analyses provide a detailed picture of the molecule's flexibility and the stability of its interactions. researchgate.net

Compound Index

Quantitative Structure-Property Relationship (QSPR) Model Development for Predicting Chemical Characteristics

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. For the 1,3,4-oxadiazole class of compounds, numerous QSAR and QSPR studies have been conducted to correlate their structural features with various activities, including antimicrobial and anticancer properties. nih.govbrieflands.comresearchgate.netresearchgate.net These studies are instrumental in designing novel derivatives with enhanced efficacy.

Typically, the development of a QSPR/QSAR model involves the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods such as Multiple Linear Regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are then employed to build a mathematical model that links these descriptors to the property or activity of interest. nih.govbrieflands.com

For instance, a 3D-QSAR study on a series of 5-aryl-2-thio-1,3,4-oxadiazoles with antimycobacterial activity utilized the kNN-MFA method. brieflands.comresearchgate.net This approach generated models that were validated internally and externally to ensure their predictive power. brieflands.com The statistical significance of these models is assessed using parameters like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²). brieflands.comresearchgate.net A statistically significant model can then be used to predict the activity of new, unsynthesized compounds and to understand the structural requirements for a particular property.

The table below summarizes the statistical parameters of a representative 3D-QSAR model developed for a series of 1,3,4-oxadiazole derivatives, illustrating the predictive capability of such models.

| Statistical Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.5022 | Indicates the internal predictive ability of the model. |

| pred_r² (External validation r²) | 0.2898 | Measures the model's ability to predict the activity of an external test set. |

| k-Nearest Neighbors | 3 | The number of nearest neighbors used in the kNN-MFA model. |

While a specific QSPR model for this compound has not been reported, the established methodologies for other 1,3,4-oxadiazole derivatives could be readily applied to predict its various chemical characteristics, such as solubility, lipophilicity, and electronic properties.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles. Through methods such as Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway.

The most common route for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govotterbein.edu Computational studies on this reaction have been performed to understand the mechanism and the effect of substituents on the reaction rate. otterbein.edu These studies often involve locating the transition state structures for the key steps in the reaction, such as the intramolecular cyclization and subsequent dehydration.

For example, computational modeling using methods like Molecular Mechanics (MM2) and Parameterized Model 3 (PM3) has been employed to study the substituent effects in the cyclodehydration synthesis of 1,3,4-oxadiazoles. otterbein.edu Such studies can help in optimizing reaction conditions and in the rational design of synthetic routes to new derivatives. The calculated Gibbs free energies and equilibrium constants can provide thermodynamic insights into the reaction. otterbein.edu

Furthermore, DFT studies have been utilized to investigate alternative synthetic routes, such as the microwave-assisted annulation of heteroaryl carbonitriles with arylhydrazides to form 1,3,4-oxadiazoles. These theoretical investigations can help in understanding the regioselectivity and reactivity observed experimentally.

The following table outlines various synthetic approaches for 1,3,4-oxadiazoles that have been or could be investigated using computational methods to elucidate their reaction mechanisms.

| Synthetic Method | Key Reaction Step | Computational Approach |

|---|---|---|

| Cyclodehydration of 1,2-diacylhydrazines | Intramolecular nucleophilic attack and dehydration | DFT, PM3, MM2 |

| Oxidative cyclization of acylhydrazones | C-O bond formation and oxidation | DFT |

| Reaction of acid hydrazides with orthoesters | Condensation and cyclization | Ab initio, DFT |

| [3+2] Annulation of carbonitriles with hydrazides | Cycloaddition | DFT |

For this compound, a detailed computational study of its synthesis, likely from 4-cyanobenzohydrazide (B1580726) and a suitable cyclizing agent, would involve calculating the energies of reactants, intermediates, transition states, and products. This would allow for the determination of the rate-determining step and provide a deeper understanding of the reaction kinetics and thermodynamics.

Derivatization, Functionalization, and Structure Activity/property Relationship Sar/spr Studies of 4 1,3,4 Oxadiazol 2 Yl Benzonitrile Analogues

Design Principles for Modifying the Oxadiazole Core and Benzonitrile (B105546) Moiety

The design of analogues of 4-(1,3,4-oxadiazol-2-yl)benzonitrile is often guided by the principle of bioisosterism, where specific functional groups are replaced by others with similar physical and chemical properties to enhance desired characteristics. The 1,3,4-oxadiazole (B1194373) ring is a well-established bioisostere for amide and ester groups. drughunter.comresearchgate.net This substitution can improve metabolic stability, cell permeability, and oral bioavailability in drug candidates. drughunter.comresearchgate.net The oxadiazole ring is chemically and thermally stable and acts as a rigid, planar linker that correctly orients substituents for optimal interaction with biological targets or for creating desired material properties. researchgate.netnih.gov Its electron-deficient nature also makes it a valuable component in materials science for electron-transporting layers. rsc.org

Modifications to the oxadiazole core itself are less common than substitutions at its 5-position. However, replacing the 1,3,4-oxadiazole with its 1,2,4-isomer is a key design strategy. While both are stable, the 1,3,4-isomer has been reported to lead to higher polarity and reduced metabolic degradation compared to the 1,2,4-isomer. rsc.org

The benzonitrile moiety offers a versatile platform for introducing a wide range of substituents. The nitrile group itself is a key functional group, but the phenyl ring can be substituted with various electron-donating groups (EDG) or electron-withdrawing groups (EWG). The primary design principle here is to modulate the electronic properties of the entire molecule. For instance, in medicinal chemistry, adding EWGs to the phenyl ring has been shown to increase the antitumor activity of some oxadiazole derivatives. nih.govnih.gov In materials science, attaching different aryl groups or other chromophores to the phenyl ring via the nitrile position (or more commonly, by replacing the nitrile with another linking point for substitution) is a strategy to tune the photophysical properties for applications like Organic Light-Emitting Diodes (OLEDs). rsc.org

Synthetic Strategies for Analogue Library Generation and Diversification

The generation of diverse libraries of this compound analogues relies on robust and versatile synthetic methodologies. Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of compound libraries, simplifying purification and enabling parallel synthesis. acs.orgnih.gov

The most prevalent strategy for constructing the 1,3,4-oxadiazole ring involves the cyclization of an acylhydrazine intermediate. Common methods include:

Dehydrative Cyclization: This involves reacting an acylhydrazide with a carboxylic acid or its derivative, followed by cyclodehydration using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. nih.gov This is a widely used method for creating 2,5-disubstituted 1,3,4-oxadiazoles. nih.govjchemrev.com

Oxidative Cyclization: N-acylhydrazones, formed by the condensation of an aldehyde and a hydrazide, can undergo oxidative cyclization to yield 1,3,4-oxadiazoles. jchemrev.comjchemrev.com Reagents like chloramine-T or stoichiometric molecular iodine can mediate this transformation. jchemrev.comjchemrev.com

Reaction with Carbon Disulfide: Acylhydrazides can react with carbon disulfide (CS₂) in a basic solution to form 5-substituted-1,3,4-oxadiazole-2-thiols, which can be further functionalized. jchemrev.comjchemrev.com

For diversification, combinatorial approaches are often employed. nih.gov For example, a single starting material like 4-cyanobenzohydrazide (B1580726) can be reacted with a library of different carboxylic acids or aldehydes to generate a wide array of analogues. nih.gov DNA-Encoded Chemical Library (DECL) technology has also been adapted for the synthesis of oxadiazoles (B1248032), allowing for the creation of massive libraries from diverse building blocks like nitriles and carboxylic acids. nih.gov Microwave-assisted synthesis has also been utilized to accelerate the [3+2] annulation reactions between heteroaryl carbonitriles and arylhydrazides, providing divergent access to 1,3,4-oxadiazoles. acs.org

Influence of Substituents on Electronic Properties and Molecular Geometry

The electronic properties and molecular geometry of this compound analogues are highly sensitive to the nature and position of substituents on the phenyl ring. Computational studies, often using Density Functional Theory (DFT), and experimental analyses have provided significant insights into these relationships. researchgate.netdaneshyari.com

Substituents directly influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdaneshyari.com

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), tend to increase the HOMO energy level, which can facilitate hole injection in electronic devices.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or the cyano (-CN) group itself, lower the LUMO energy level, enhancing electron affinity and facilitating electron injection. researchgate.net

These electronic perturbations lead to changes in the molecule's photophysical properties. For example, while fluoro-substituents have little effect on absorption and emission spectra compared to the unsubstituted parent compound, stronger EDGs like methoxy or EWGs like nitro can cause a noticeable red-shift (a shift to longer wavelengths) in these spectra. researchgate.net The geometry of the molecule, particularly the planarity between the oxadiazole and phenyl rings, can be affected by sterically bulky substituents, which may disrupt π-conjugation and alter the electronic and optical properties. researchgate.net

Table 1: Effect of Substituents on the Electronic Properties of Bi-1,3,4-oxadiazole Derivatives

| Substituent | Effect on HOMO Level | Effect on LUMO Level | Observed Spectral Shift | Reference |

|---|---|---|---|---|

| Fluoro (-F) | Minimal change | Minimal change | Little to no shift | researchgate.net |

| Methoxy (-OCH₃) | Increases | Slightly raised | Red-shift | researchgate.net |

| Nitro (-NO₂) | Decreases | Significantly lowered | Larger red-shift | researchgate.net |

| Thienyl | Increases | Slightly lowered | Red-shift | researchgate.net |

Structure-Property Relationships (SPR) in Optoelectronic and Material Science Applications

The 1,3,4-oxadiazole moiety is a cornerstone in the design of materials for organic electronics, particularly OLEDs, due to its high electron affinity. rsc.orgacs.org The structure-property relationship (SPR) studies in this field focus on optimizing charge transport, emission color, and efficiency by modifying the molecular structure.

2,5-Diaryl-1,3,4-oxadiazoles are well-known for their electron-transporting capabilities. rsc.org By designing bipolar host materials that incorporate both electron-donating (p-type) and electron-accepting (n-type) units, such as carbazole (B46965) and oxadiazole respectively, charge transport can be balanced within the emitting layer of an OLED, leading to higher efficiency. nih.gov Increasing the ratio of n-type (oxadiazole) to p-type groups can enhance electron mobility and lead to improved device performance. nih.gov

The emission properties are also highly tunable. Introducing different chromophoric groups allows for the emission color to be shifted across the visible spectrum. For example, various pyrene-oxadiazole derivatives have been synthesized that exhibit efficient blue and green emission. researchgate.netacs.org The design of donor-acceptor (D-A) molecules using oxadiazole as the acceptor can lead to materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances OLED efficiency. rsc.org The spatial arrangement and connectivity (e.g., para- vs. meta-linking) of the different moieties are critical for tuning the conjugation length and, consequently, the optoelectronic parameters of the material. nih.gov

Table 2: SPR in Oxadiazole-Based Optoelectronic Materials

| Structural Modification | Target Property | Resulting Application | Reference |

|---|---|---|---|

| Incorporation of both carbazole (donor) and oxadiazole (acceptor) moieties | Balanced hole and electron transport (bipolarity) | High-efficiency host materials for blue and green PhOLEDs | nih.gov |

| Attachment of pyrene (B120774) units to the oxadiazole core | High quantum yield, delayed fluorescence | Multifunctional emitters and electron transporters in OLEDs | acs.org |

| Creation of donor-acceptor structures with spatially separated moieties | Independent carrier transportation channels | Efficient host materials for phosphorescent OLEDs (PhOLEDs) | rsc.org |

| Varying linkage position (para- vs. meta-) between donor and acceptor groups | Tuning of molecular conjugation length and optoelectronic parameters | Optimization of host materials for OLEDs | nih.gov |

Structure-Activity Relationship (SAR) for In Vitro Biomolecular Interactions and Mechanistic Studies

In medicinal chemistry, extensive SAR studies have been conducted on 1,3,4-oxadiazole derivatives to optimize their interaction with various biological targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. nih.govjchemrev.comresearchgate.net

For anticancer activity, the substitution pattern on the aryl rings attached to the oxadiazole core is critical.

Against various cancer cell lines: Studies have consistently shown that the presence of electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), on the phenyl rings enhances cytotoxic activity. nih.govnih.gov For instance, a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives showed that EWGs on the 5-aryl-1,2,4-oxadiazole ring increased antitumor potency. nih.gov In another study, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed excellent activity. nih.gov

Targeting specific proteins: In the design of Bcl-2 inhibitors, a 4-trifluoromethylphenyl group attached directly to the oxadiazole ring resulted in the most potent compound in the series, with sub-micromolar IC₅₀ values against Bcl-2 expressing cancer cell lines. mdpi.comelsevierpure.com For inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a complex derivative, 3-(((5-(1-(4-methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)sulfanyl)methyl)benzonitrile, was identified as a highly potent and selective inhibitor. nih.gov

Similar SAR trends are observed in other therapeutic areas. For carbonic anhydrase inhibitors, specific substitutions on the phenyl ring of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide (B13621728) analogues led to compounds with inhibitory potency significantly greater than the clinical drug acetazolamide (B1664987) (AAZ). nih.gov The linker between the oxadiazole and other pharmacophoric groups also plays a crucial role. For example, in a series of EGFR and COX-2 inhibitors, a thioacetamide (B46855) linker was used to connect the oxadiazole to a benzothiazole (B30560) moiety, with a 6-ethoxy substituent on the benzothiazole ring yielding the most active compound against several cancer cell lines. mdpi.com

Table 3: SAR of 1,3,4-Oxadiazole Analogues Against Various Biological Targets

| Compound Series/Analogue | Biological Target/Assay | Key SAR Finding | Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 2-(1H-indol-3-yl)-5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole | Bcl-2 expressing cancer cell lines (MDA-MB-231, HeLa) | 4-Trifluoromethylphenyl at the 5-position of the oxadiazole is optimal for activity. | 0.52 - 0.88 µM | mdpi.comelsevierpure.com |

| 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole | CNS depressant activity | Electron-withdrawing groups (-NO₂, -Cl) at C2 and C5 enhance activity. | Excellent activity | nih.gov |

| 2-((5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 colorectal carcinoma cells (EGFR inhibition) | 6-Ethoxy group on the benzothiazole ring significantly improves anticancer activity. | 6.43 µM (cell); 2.80 µM (EGFR) | mdpi.com |

| 4-(5-(3-Fluoro-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide (Analogue 5c) | Human Carbonic Anhydrase I (hCA I) | The 3-fluoro-4-methoxyphenyl substituent leads to high potency. | 18.08 nM | nih.gov |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole fused derivatives | MCF-7, A549, MDA MB-231 cancer cell lines | Electron-withdrawing groups on the 5-aryl-1,2,4-oxadiazole ring increase activity. | Sub-micromolar | nih.gov |

Exploration of Advanced Applications and Research Frontiers for 4 1,3,4 Oxadiazol 2 Yl Benzonitrile

Optoelectronic Materials Science Applications

The inherent electronic and photophysical properties of the 1,3,4-oxadiazole (B1194373) core, combined with the polar nitrile group, make 4-(1,3,4-oxadiazol-2-yl)benzonitrile and its analogs promising candidates for various optoelectronic materials.

Organic Light-Emitting Diodes (OLEDs) and Electron Transport Characteristics

The 1,3,4-oxadiazole ring is recognized for its electron-deficient nature, which facilitates efficient electron transport. This property is crucial for the performance of Organic Light-Emitting Diodes (OLEDs), where balanced charge injection and transport are necessary for high efficiency. Derivatives of 2,5-diaryl-1,3,4-oxadiazole are widely investigated as electron-transporting or emissive materials in OLEDs. rsc.org Their high photoluminescence quantum yields and excellent thermal stability contribute to the operational lifetime and performance of these devices. researchgate.net

Research has focused on synthesizing various small molecules and polymers incorporating the 1,3,4-oxadiazole moiety. rsc.org For instance, hybrids of 1,3,4-oxadiazole with pyridine (B92270) and pyrimidine (B1678525) have been developed as new electron-transporting materials. scilit.com The incorporation of the benzonitrile (B105546) group can further modulate the electronic properties, enhancing electron injection and transport capabilities, which are critical for fabricating efficient electroluminescent devices. rsc.org The development of such materials via methods like metal-catalyzed cross-coupling reactions has significantly advanced the field, allowing for the fine-tuning of their optical and electronic characteristics. rsc.org

Development of Fluorescent Probes and Chemical Sensors for Analytical Applications

The 1,3,4-oxadiazole scaffold is a key component in the design of fluorescent chemosensors due to its favorable photophysical properties, including high quantum yields and significant chemical stability. researchgate.net The nitrogen and oxygen atoms within the oxadiazole ring can act as potential coordination sites for metal ions, making it a useful signaling unit in sensor design. researchgate.net

Derivatives based on this structure have been developed as "off-on" fluorescent chemosensors. For example, a 1,3,4-oxadiazole-based sensor demonstrated prominent fluorescence enhancement specifically in the presence of Zn²⁺ ions in an aqueous solution, highlighting its potential for selective ion detection and imaging applications in living cells. rsc.org The electron-deficient nature and high photoluminescence quantum yield of the 1,3,4-oxadiazole unit are central to these applications. researchgate.net While research on this compound itself as a probe is specific, the broader class of oxadiazole derivatives shows significant promise. For instance, related benzoxadiazole derivatives have been synthesized as fluorescent probes for imaging sigma receptors in normal and cancer cells. rsc.org

Liquid Crystalline Properties and Mesophase Behavior

The rigid, linear structure of molecules containing the 1,3,4-oxadiazole ring makes them excellent candidates for forming liquid crystalline phases. These materials have attracted considerable attention due to their rich mesomorphism, thermal stability, and potential applications in display technologies. researchgate.net The introduction of a 1,3,4-oxadiazole ring into a molecule can induce or modify its liquid crystal behavior. nih.govresearchgate.net

Bent-shaped molecules incorporating oxadiazole units are also of interest. ajchem-a.com Research on 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes, which feature a bent core, has shown that these compounds can exhibit monotropic liquid crystal mesophases, a property investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov The presence of terminal groups, such as the cyano group in this compound, is known to significantly influence the mesophase behavior and dielectric properties of liquid crystals. tandfonline.com For example, a compound featuring a cyano-terminated group showed a nematic phase upon heating to 159 °C. ajchem-a.com The combination of the rigid oxadiazole core and the polar benzonitrile unit suggests that derivatives of this compound could exhibit unique mesophase behaviors, such as nematic or smectic phases, which are crucial for display and sensor applications. researchgate.netnih.gov

In Vitro Biochemical and Mechanistic Studies

The this compound framework serves as a privileged structure in the design of biologically active molecules, particularly as enzyme inhibitors and antiproliferative agents.

Enzyme Inhibition Profiling and Molecular Mechanisms (e.g., Carbonic Anhydrase, Cholinesterase, MAO)

Derivatives of this compound have been extensively studied as inhibitors of several key enzymes implicated in various diseases.

Carbonic Anhydrase (CA) Inhibition: Sulfonamide derivatives of 4-(1,3,4-oxadiazol-2-yl)benzene have emerged as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov In one study, several synthesized benzenesulfonamides containing the 4-(1,3,4-oxadiazol-2-yl) moiety showed significantly greater potency against both hCA I and hCA II than the clinical drug Acetazolamide (B1664987) (AAZ). nih.gov For instance, one derivative exhibited an inhibition constant (Kᵢ) of 18.08 nM against hCA I, which was over 84 times more potent than AAZ. nih.gov The inhibitory action of these compounds makes them interesting candidates for conditions where CA inhibition is beneficial. nih.govjocms.org

Monoamine Oxidase (MAO) Inhibition: The 1,3,4-oxadiazole nucleus is a key feature in a class of potent and specific inhibitors of monoamine oxidase B (MAO-B). nih.gov A study of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides revealed that these compounds are highly effective MAO-B inhibitors, with the most potent compound displaying an IC₅₀ value of 0.0027 µM. nih.gov The selectivity for MAO-B over MAO-A is a desirable trait for potential therapeutic agents targeting neurodegenerative disorders. nih.govmdpi.com The structure-activity relationship analysis showed that the 4-benzenesulfonamide substitution pattern is significantly more potent than the 3-benzenesulfonamide pattern. nih.gov

Cholinesterase Inhibition: Various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. nih.govresearchgate.net While direct studies on this compound are specific, related oxadiazole derivatives have shown promising results. For example, a series of novel 1,3,4-oxadiazole derivatives exhibited IC₅₀ values against AChE ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. researchgate.net Kinetic studies indicated that these compounds often act as non-competitive or mixed-type inhibitors. nih.gov

Table 1: Enzyme Inhibition Data for this compound Derivatives This table presents a selection of data from various studies on related derivatives to illustrate the potential of the core scaffold.

| Enzyme Target | Derivative Class | Inhibition Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamides | 18.08 nM (Kᵢ) | nih.gov |

| Monoamine Oxidase B (MAO-B) | 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | 0.0027 µM (IC₅₀) | nih.gov |

| Acetylcholinesterase (AChE) | Benzimidazole-oxadiazole derivatives | 41.87 µM (IC₅₀) | researchgate.net |

Cell-Based Assays for Understanding Cellular Pathways and Interactions (e.g., in vitro antiproliferative effects on cancer cell lines)

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents. biointerfaceresearch.comnih.gov Numerous studies have demonstrated the potent in vitro antiproliferative activity of its derivatives against a wide array of human cancer cell lines.

Research has shown that compounds containing the 1,3,4-oxadiazole ring can induce cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com For instance, nortopsentin analogs where the central imidazole (B134444) ring was replaced by a 1,3,4-oxadiazole moiety were evaluated against pancreatic ductal adenocarcinoma (PDAC) cell lines. The most potent compounds in this series elicited EC₅₀ values in the submicromolar to micromolar range and induced cell cycle arrest at the G2/M phase. mdpi.com This effect was linked to the inhibition of CDK1, a key regulator of cell cycle progression. mdpi.com

In other studies, various 1,3,4-oxadiazole derivatives have shown significant cytotoxicity against cell lines such as K562 (leukemia), MDA-MB-231 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer). nih.govddtjournal.comnih.gov A series of 1,3,4-oxadiazole derivatives based on benzisoselenazolone showed selective cytotoxicity, with some compounds exhibiting IC₅₀ values as low as 1.07 µM against MCF-7 breast cancer cells. nih.gov The mechanism of action for these compounds is often multifaceted, involving the inhibition of crucial enzymes like histone deacetylases (HDAC), growth factor receptors like EGFR, or telomerase. nih.govnih.gov

Table 2: In Vitro Antiproliferative Activity of Selected 1,3,4-Oxadiazole Derivatives This table summarizes findings for various derivatives, demonstrating the scaffold's broad anticancer potential.

| Derivative Class | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Benzoxazole-linked 1,3,4-oxadiazoles | HT-29 (Colon) | 0.018 µM | biointerfaceresearch.comsci-hub.se |

| Benzisoselenazolone-based 1,3,4-oxadiazoles | MCF-7 (Breast) | 1.07 µM | nih.gov |

| Nortopsentin-based 1,3,4-oxadiazoles | Pancreatic (PDAC) | Submicromolar range | mdpi.com |

| Thioether 1,3,4-oxadiazoles | HepG2 (Liver) | 0.7 µM | sci-hub.se |

| General 1,3,4-oxadiazole derivatives | K562 (Leukemia) | >50% inhibition | ddtjournal.com |

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netwjarr.com This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov For derivatives of this compound, molecular docking studies have elucidated key interactions that contribute to their biological activities.

The 1,3,4-oxadiazole ring is a versatile pharmacophore, often acting as a bioisostere for amide and ester groups, which can enhance pharmacokinetic properties. wjarr.commdpi.com Docking studies on various 1,3,4-oxadiazole derivatives reveal common interaction patterns with protein active sites. The nitrogen atoms of the oxadiazole ring frequently act as hydrogen bond acceptors. For instance, in studies involving the epidermal growth factor receptor (EGFR) tyrosine kinase, the nitrogen atoms of the oxadiazole ring were observed to form hydrogen bonds with key amino acid residues like Met769. semanticscholar.org Similarly, in studies targeting focal adhesion kinase (FAK), the nitrogen of the oxadiazole moiety formed a hydrogen bond with Cys502. nih.gov

The benzonitrile group also plays a crucial role in ligand-protein binding. The benzene (B151609) ring can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) and π-cation interactions with positively charged residues like Lysine. nih.gov The electron-withdrawing nitrile (cyano) group can act as a hydrogen bond acceptor. These combined interactions contribute to the binding affinity and specificity of the molecule for its target protein.

For example, docking studies of 1,3,4-oxadiazole/benzimidazole hybrids against the EGFR kinase domain showed that the compounds fit well within the ATP binding site, with docking scores comparable to the known inhibitor Erlotinib. ekb.eg In another study, a derivative of 1,3,4-oxadiazole demonstrated potent binding affinity toward the GABAA receptor, with docking simulations showing significant interactions with residues at the benzodiazepine (B76468) binding site. nih.gov

| Protein Target | Interacting Moiety | Type of Interaction | Key Amino Acid Residues | Reference |

|---|---|---|---|---|

| EGFR Tyrosine Kinase | 1,3,4-Oxadiazole Ring (Nitrogen atoms) | Hydrogen Bond | Met769 | semanticscholar.org |

| Focal Adhesion Kinase (FAK) | 1,3,4-Oxadiazole Ring (Nitrogen atom) | Hydrogen Bond | Cys502 | nih.gov |

| Focal Adhesion Kinase (FAK) | Benzene Ring | π-Cation Interaction | Lys454 | nih.gov |

| GABAA Receptor | 1,3,4-Oxadiazole Derivative | Hydrogen Bonds, Hydrophobic Interactions | Residues at Benzodiazepine Site | nih.gov |

| Peptide Deformylase | 1,3,4-Oxadiazole Derivative | Hydrogen Bonds, Hydrophobic Interactions | Active Site Residues | nih.gov |

Supramolecular Chemistry and Self-Assembly Properties

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. nih.gov The ability of molecules to spontaneously organize into ordered structures is known as self-assembly. The this compound molecule possesses structural features conducive to forming such assemblies.